molecular formula InPO4<br>InO4P B078082 Indium(Iii) Phosphate CAS No. 14693-82-4

Indium(Iii) Phosphate

Cat. No.: B078082
CAS No.: 14693-82-4
M. Wt: 209.79 g/mol
InChI Key: UJXZVRRCKFUQKG-UHFFFAOYSA-K
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Description

Indium(III) Phosphate (InPO₄) is a high-purity inorganic compound of significant interest in advanced materials research and development. Its primary research value lies in its application as a precursor for the synthesis of multifunctional materials, particularly within the fields of solid-state chemistry and electronics. A key area of investigation involves its use in the fabrication of lithium-ion and sodium-ion battery cathodes, where its structural framework can facilitate ion intercalation, contributing to enhanced energy density and cycling stability. Furthermore, this compound serves as a valuable catalyst or catalyst support in various organic transformation reactions, leveraging its Lewis acidity. In optoelectronics, it is studied as a host lattice for phosphors and luminescent materials, and its potential in thin-film technologies and corrosion-resistant coatings is an active area of exploration. This reagent provides researchers with a reliable starting point for exploring novel semiconductor properties, energy storage solutions, and catalytic processes, offering a versatile platform for innovation in laboratory settings.

Properties

IUPAC Name

indium(3+);phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/In.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXZVRRCKFUQKG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

InPO4, InO4P
Record name indium(III) orthophosphate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431179
Record name Indium(Iii) Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14693-82-4
Record name Indium(Iii) Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Crystallization Mechanisms for Indium Iii Phosphate Materials

Hydrothermal and Solvothermal Methods for Crystalline InPO4

Hydrothermal and solvothermal syntheses are widely employed for the crystallization of inorganic materials from aqueous or non-aqueous solutions at elevated temperatures and pressures. These methods are particularly effective for producing crystalline indium phosphate (B84403) phases, including complex coordination polymers and open-framework structures that are inaccessible through traditional high-temperature routes. rsc.orgtandfonline.com In these processes, reactants are sealed in an autoclave and heated, allowing for the dissolution of precursors and subsequent crystallization of the product upon cooling or saturation.

Parameter Optimization for Phase Purity and Crystal Morphology

The outcome of hydrothermal or solvothermal synthesis is highly sensitive to a range of experimental parameters. Careful optimization of these variables is crucial for controlling the phase purity and crystal morphology of the resulting indium phosphate material. Key parameters include temperature, reaction time, pH, and the choice of solvent and precursors.

For instance, the synthesis temperature directly influences reaction kinetics and the solubility of precursors, which in turn affects the nucleation and growth of crystals. bnl.gov Studies on related phosphate systems have shown that lower temperatures may result in incomplete reactions or the formation of intermediate phases, while higher temperatures can promote the formation of dense, stable structures and eliminate defects. bnl.gov The pH of the synthesis medium is another critical factor, affecting the protonation state of phosphate species and influencing the final structure. ulakbim.gov.tr The choice of solvent system, such as using mixed solvents, can also lead to the formation of novel indium phosphite (B83602) coordination polymers with unique structural features. rsc.org

Table 1: Examples of Parameter Influence in Hydrothermal/Solvothermal Synthesis of Indium Phosphates and Related Compounds
PrecursorsSolvent/TemplateTemperature (°C)Time (h)Resulting Phase/Morphology
In(OH)₃, P₂O₅, various amines, HFWater/Organic AmineNot SpecifiedNot SpecifiedEleven different indium phosphate structures (JInP-n) with varying frameworks. researchgate.net
InCl₃, H₃PO₃, 1,2-diaminopropaneEthanol/Water1801443D framework with helical chains and 8-ring channels ([C₃H₁₂N₂][In₂(HPO₃)₄]). rsc.org
In(NO₃)₃·4.5H₂O, H₃PO₃, piperazineWater180144Pillared-layer structure with intersecting 12-ring channels ([C₄H₁₂N₂][In₄(HPO₃)₇(H₂O)₃]). rsc.org
InCl₃, H₃PO₃, oxalic acid, 1,4-diaminobutaneWaterNot SpecifiedNot Specified3D open framework with intersecting 8- and 12-membered ring channels. researchgate.net

Templated Synthesis Approaches for Controlled Architectures

To achieve more complex and controlled architectures, such as porous or open-framework structures, templating agents are often introduced into the hydrothermal/solvothermal synthesis mixture. These templates, typically organic amines or quaternary ammonium (B1175870) salts, act as structure-directing agents (SDAs). researchgate.net The organic molecules are incorporated into the growing inorganic framework during crystallization, and their size, shape, and charge influence the resulting pore structure and topology.

The assembly of InO₆ octahedra and HPO₃ pseudo-tetrahedra around the organic template can generate intersecting channels and cavities of specific dimensions, often with 8- or 12-membered rings. researchgate.net Upon completion of the synthesis, the organic template can sometimes be removed via calcination, yielding a porous inorganic material. The use of different organic amines has been shown to produce a wide variety of indium phosphate structures from the same set of inorganic precursors, highlighting the critical role of the template in directing the final architecture. researchgate.netdocumentsdelivered.com

High-Temperature Solid-State Reactions for InPO4 Compounds

High-temperature solid-state reactions represent a traditional and straightforward approach for synthesizing thermally stable, dense phases of inorganic materials like indium(III) phosphate. This method typically involves the intimate mixing of solid precursors, such as indium(III) oxide (In₂O₃) and a phosphate source like ammonium dihydrogen phosphate (NH₄H₂PO₄), followed by heating at elevated temperatures for extended periods to facilitate diffusion and reaction in the solid state.

Controlled Atmosphere and Pressure Synthesis Techniques

For many inorganic compounds, synthesis at ambient pressure can lead to decomposition or the formation of undesired phases, particularly when volatile components are involved. High-pressure, high-temperature (HP/HT) synthesis is a powerful technique to overcome these limitations. nih.gov Applying high pressure can stabilize crystal structures that are denser than their ambient-pressure counterparts and can prevent the decomposition of starting materials or products at the high temperatures required for reaction. nih.gov

In the context of InPO4, a controlled atmosphere (e.g., inert gas like argon) can prevent unwanted oxidation or reduction reactions. For compounds with volatile elements, such as phosphides, high-pressure synthesis in a sealed environment is essential to maintain stoichiometry. dtic.mil The reaction of zinc nitride and phosphorus(V) nitride to form a nitride semiconductor, for example, was monitored in situ at 8 GPa and 1300 °C, demonstrating that such conditions are necessary to promote reaction via ion diffusion and subsequent single-crystal growth. nih.gov These principles are directly applicable to the synthesis of highly crystalline, stoichiometric InPO4.

Flux Growth and High-Temperature Solution Reactions for Single Crystals

Producing large, high-quality single crystals is essential for the definitive characterization of a material's intrinsic physical properties. nih.gov For materials with high melting points or that decompose before melting, flux growth is a preferred method. wikipedia.orgfrontiersin.org This technique involves dissolving the precursors of InPO4 in a molten solvent, known as a flux. The flux lowers the melting point of the system, allowing crystallization to occur at temperatures well below the melting point of the target compound. wikipedia.org

The process involves heating the precursors and flux until a homogeneous solution is formed, followed by a slow, controlled cooling period. wikipedia.org As the temperature decreases, the solubility of the indium phosphate in the flux reduces, leading to supersaturation and subsequent nucleation and growth of single crystals. frontiersin.org The choice of flux is critical and is based on its melting point, viscosity, and reactivity with the precursors and the crucible. wikipedia.org After the growth process, the solidified flux must be removed, either mechanically or by dissolving it in a suitable solvent that does not affect the grown crystals. wikipedia.org

Table 2: General Parameters for Flux Growth of Inorganic Crystals
Flux TypeCommon ExamplesTypical PrecursorsTemperature ProfileAdvantages
Metallic FluxTin (Sn), Lead (Pb), Bismuth (Bi)Elemental Indium, PhosphorusHeat to 1000-1200°C, slow cool (1-5°C/hr)Good for intermetallics, phosphides, arsenides. nih.govfrontiersin.org
Oxide/Halide FluxPbO, Bi₂O₃, LiF, KClIn₂O₃, (NH₄)₂HPO₄Varies, typically lower than metallic fluxesSuitable for growing oxide and halide crystals. wikipedia.org

Novel and Emerging Synthetic Routes for Functional InPO4 Structures

Research into indium phosphate materials is continually exploring novel synthetic strategies to create structures with tailored functionalities, such as enhanced porosity or specific electronic properties. These emerging routes often provide advantages over traditional methods, such as lower reaction temperatures, faster reaction times, or access to unique nanostructures.

One significant area of development is the synthesis of indium-based metal-organic frameworks (In-MOFs). rsc.org These materials are constructed from indium(III) ions linked by organic carboxylate ligands, sometimes in combination with phosphate groups. The large ionic radius and flexible coordination chemistry of In³⁺ make it a suitable node for building stable and diverse framework structures. rsc.org These syntheses are typically carried out under solvothermal conditions, where careful selection of the organic linker allows for precise control over the pore size and chemical environment within the framework.

Another novel approach involves the use of single-source precursors. In this method, a single compound containing both indium and phosphorus in a predefined stoichiometric ratio is synthesized and then decomposed under controlled conditions to form the desired InPO4 material. This route can offer better control over stoichiometry and may allow for lower synthesis temperatures. While well-explored for indium phosphide (B1233454) (InP) quantum dots, the principles can be extended to the synthesis of InPO4. rsc.org The development of new synthetic pathways, including solvothermal methods using unique solvent mixtures and the rational design of hybrid inorganic-organic frameworks, continues to expand the structural diversity and potential applications of indium phosphate materials. rsc.orgresearchgate.net

Precipitation and Co-precipitation Methods for Modified Phosphate Materials

Precipitation from solution is a foundational technique for the synthesis of this compound materials, often conducted under elevated temperature and pressure in methods such as hydrothermal or solvothermal synthesis. These techniques allow for the crystallization of novel materials with controlled structures and properties by manipulating reaction parameters like temperature, solvent, and the presence of templating agents.

Hydrothermal synthesis, a method utilizing water as the solvent in a sealed and heated vessel, has been successfully employed to create modified indium phosphate structures. In one example, a one-dimensional chained this compound, In(H₂PO₄)(HPO₄)(C₁₀N₂H₈), was synthesized using indium(III) chloride (InCl₃) as the indium source and phosphorous acid (H₃PO₃) as the phosphorus source. tandfonline.com The reaction was carried out in the presence of 2,2′-bipyridine, which acts as an organic ligand, modifying the final structure. tandfonline.com The mixture was heated in a Teflon-lined stainless steel autoclave, leading to the slow crystallization of the product. tandfonline.com This method demonstrates how precipitation under hydrothermal conditions can yield crystalline, modified indium phosphate materials that incorporate additional chemical functionalities. tandfonline.com

Solvothermal synthesis, a similar process that uses a non-aqueous solvent, has been utilized to produce a layered indium phosphate templated by a cobalt complex, [Co(en)₃][In₃(H₂PO₄)₆(HPO₄)₃]·H₂O. iaea.org This complex material was synthesized using a racemic mixture of the chiral metal complex Co(en)₃Cl₃ as a template, which directs the formation of the inorganic indium phosphate layers. iaea.org The resulting structure consists of layers built from indium-centered octahedra and phosphorus-centered tetrahedra, with the cobalt complex cations situated in the interlayer spaces. iaea.org This co-precipitation approach, where the inorganic framework and the templating agent crystallize together, illustrates a sophisticated strategy for creating highly ordered, modified indium phosphate materials. iaea.org

These methods highlight the versatility of precipitation and co-precipitation in generating advanced indium phosphate materials. By carefully selecting precursors, solvents, and structure-directing agents, researchers can synthesize materials with unique structural motifs, such as one-dimensional chains or two-dimensional layers. tandfonline.comiaea.org

Organic-Inorganic Hybridization via Self-Assembly Processes

The integration of organic components into inorganic phosphate frameworks gives rise to organic-inorganic hybrid materials, which combine the properties of both constituents. rsc.orgscispace.com Self-assembly processes, particularly under hydrothermal or solvothermal conditions, are powerful strategies for constructing these hybrid this compound materials. In these processes, organic molecules act as ligands or templates, coordinating with the metal centers and directing the assembly of the inorganic framework into novel and complex architectures. tandfonline.com

A clear example of this strategy is the hydrothermal synthesis of In(H₂PO₄)(HPO₄)(C₁₀N₂H₈), where the organic molecule 2,2′-bipyridine is used as a ligand. tandfonline.com During the synthesis, the 2,2′-bipyridine molecules coordinate directly to the indium centers, forming InO₄N₂ octahedra. tandfonline.com These octahedra, along with phosphate tetrahedra, self-assemble to form a one-dimensional chain structure. tandfonline.com The organic ligands are not merely embedded within the structure but are integral to the framework, "hanging" from the chain by bonding to the indium atoms. tandfonline.com Furthermore, π–π stacking interactions between the aromatic rings of adjacent 2,2′-bipyridine ligands help to organize the one-dimensional chains into a stable, three-dimensional supramolecular array. tandfonline.com This demonstrates a self-assembly process where both coordination bonds and non-covalent interactions driven by the organic component dictate the final architecture.

The design and synthesis of such crystalline hybrid materials are areas of intensive research due to their interesting structures and potential physicochemical properties. rsc.org The organic component can be systematically varied to tune the properties of the resulting material. The stability of these hybrid frameworks can sometimes be a challenge, as exposure to stimuli like high temperatures or certain solvents can cause the structure to collapse. rsc.org However, the combination of robust inorganic building blocks like metal phosphates with carefully chosen organic linkers provides a feasible pathway to forming stable organic-inorganic hybrid compounds. rsc.org This approach allows for the rational design of functional materials by leveraging the principles of molecular self-assembly. nih.gov

Crystallographic Investigations and Structural Determinants of Indium Iii Phosphate Architectures

Determination of Crystal Structures through Advanced Diffraction Techniques

The precise determination of the crystal structures of indium(III) phosphate (B84403) frameworks relies on advanced diffraction methodologies, primarily single-crystal and powder X-ray diffraction. These techniques provide fundamental insights into the three-dimensional arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding the material's properties.

Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of crystal structures. rsc.org For indium(III) phosphate systems, SCXRD has been employed to analyze the structures of various forms, including hydrated species.

A notable example is the study of indium phosphate dihydrate (InPO4·2H2O). iucr.org Single-crystal X-ray diffraction techniques revealed that this compound is isostructural with the minerals strengite (FePO4·2H2O) and scorodite (FeAsO4·2H2O). iucr.org The analysis provided detailed structural parameters, showing a complex three-dimensional network. iucr.org The framework is constructed from indium centers, phosphate groups, and one set of water molecules, while a second set of water molecules occupies channels within this framework. iucr.org

The crystallographic data obtained from single-crystal analysis is pivotal for understanding the precise atomic arrangement and bonding within the InPO4 frameworks.

Table 1: Crystallographic Data for Indium Phosphate Dihydrate (InPO4·2H2O)

Parameter Value iucr.org
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.36
b (Å) 8.84
c (Å) 10.19
Formula Units (Z) 8

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique extensively used for the phase identification of crystalline materials and to study their structural evolution under different conditions. carleton.eduncl.ac.ukmalvernpanalytical.com In the context of this compound, PXRD is crucial for identifying different crystalline phases, including various hydrated and anhydrous forms. researchgate.netresearchgate.net

Researchers have utilized PXRD to identify a range of indium phosphate phases synthesized under different conditions, such as monophosphates, diphosphates, triphosphates, and mixed-anion phosphates. researchgate.netresearchgate.net For instance, the crystal structure of indium hydrogen phosphate hydrate, In3(H3O)(H2PO4)6(HPO4)2·4H2O, was successfully determined from X-ray powder diffraction data. researchgate.net The Rietveld refinement of the powder data provided detailed structural information, including the monoclinic space group and unit cell dimensions. researchgate.net

PXRD is also instrumental in monitoring the structural changes that occur during thermal treatment, allowing for the observation of dehydration processes and phase transformations. researchgate.net

Polymorphism and Structural Phase Transitions in InPO4 Systems

This compound exhibits polymorphism, the ability to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can have distinct physical and chemical properties. The transitions between these phases can be induced by external stimuli such as pressure and temperature. amanote.comrsc.orgresearchgate.netrsc.org

High-pressure studies on this compound have revealed pressure-induced structural transformations. The ambient-pressure orthorhombic form of anhydrous InPO4 undergoes a phase transition to a tetragonal crystal structure at pressures exceeding 12 GPa. wikipedia.org This transformation indicates a change in the packing and coordination of the atoms under compression. Such pressure-induced phase transitions are a key area of investigation in materials science as they can lead to novel properties. semanticscholar.orgmdpi.comrsc.org The study of indium phosphide (B1233454) (InP), a related compound, also shows a pressure-induced phase transition from a zincblende to a rocksalt structure, highlighting the sensitivity of indium-based compounds to pressure. cambridge.org

Temperature is a critical factor influencing the stability of different phases of this compound, particularly its hydrated forms. For example, indium phosphate dihydrate (InPO4·2H2O) is known to have a monoclinic crystal structure, in addition to the orthorhombic form. wikipedia.org A monohydrate form with a triclinic crystal structure is also known, which converts to the anhydrous form in the temperature range of 370 to 480 °C. wikipedia.org

Thermogravimetric analyses combined with X-ray diffraction can be used to study these temperature-dependent transitions, providing insights into the dehydration processes and the thermal stability of the different hydrated species. researchgate.netrsc.org

Elucidation of Indium Coordination Environments and Anionic Network Topology

The crystal structures of this compound are characterized by specific coordination environments for the indium cations and the topology of the phosphate anionic network. In many indium phosphate structures, the indium cation is six-coordinated by oxygen atoms, forming InO6 octahedra. researchgate.net These octahedra are then interconnected with phosphate (PO4) tetrahedra to build up the three-dimensional framework.

In the case of InPO4·2H2O, the indium atoms are coordinated by four oxygen atoms from four different phosphate groups and two oxygen atoms from water molecules, resulting in a distorted octahedral geometry. iucr.org The PO4 tetrahedra, in turn, bridge the indium octahedra, creating a robust and complex network. iucr.org

Table 2: Mentioned Compounds

Compound Name Chemical Formula
This compound InPO4
Indium Phosphate Dihydrate InPO4·2H2O
Indium Hydrogen Phosphate Hydrate In3(H3O)(H2PO4)6(HPO4)2·4H2O
Strengite FePO4·2H2O
Scorodite FeAsO4·2H2O

Analysis of InO₆ Octahedra and PO₄ Tetrahedra Connectivity

The foundational elements of this compound frameworks are the InO₆ octahedra and PO₄ tetrahedra. The structural diversity of these materials arises from the various ways these polyhedral units connect. Typically, the framework is constructed through the sharing of oxygen atom corners between the indium-centered octahedra and the phosphorus-centered tetrahedra. acs.orgcosteffectiveequipment.com

Characterization of Open-Framework Structures and Channels

A significant area of research in this compound chemistry is the synthesis of open-framework structures, which are crystalline materials possessing pores or channels. These materials are often created through hydrothermal or solvothermal synthesis methods that employ organic molecules, such as amines, as structure-directing agents (SDAs) or templates. researchgate.netnih.gov

These organic templates guide the assembly of the inorganic framework around them, and their subsequent removal can yield microporous materials with channels of well-defined sizes and shapes. A notable example is the indium phosphate-phosphite known as InHPO-CJ1, which features an open framework containing intersecting extra-large 16-ring channels. rsc.org The synthesis of such materials demonstrates that the choice of the organic template is crucial in determining the final architecture of the inorganic framework. researchgate.net The resulting structures can range from one-dimensional chains to complex three-dimensional frameworks with intersecting tunnels.

The table below summarizes the crystallographic data for several synthesized open-framework indium phosphate materials, illustrating their structural variety.

Compound FormulaCrystal SystemSpace GroupUnit Cell ParametersDimensionality
RIPS-6 MonoclinicP2₁/na = 9.627 Å, b = 10.415 Å, c = 12.573 Å, β = 90.54°3D
In₂(HPO₄)₃(H₂O)₂·(en) OrthorhombicPba2a = 10.54 Å, b = 13.74 Å, c = 9.847 Å1D
InPO₄(OH)·(NH₄) MonoclinicC2/ma = 18.662 Å, b = 6.600 Å, c = 12.573 Å, β = 102.13°3D

Data sourced from Broach, et al. researchgate.net

Investigation of Unique Structural Motifs (e.g., In-In pairs)

The crystal structures of this compound and its related inorganic frameworks are primarily defined by the connectivity of the InO₆ octahedra and PO₄ tetrahedra through In-O-P bonds. Investigations of the extensive crystallographic data for these materials have not revealed the presence of unique structural motifs such as direct indium-indium (In-In) pairs or bonds. The +3 oxidation state of indium and the ionic nature of the bonding with phosphate groups result in structures where the indium centers are well-separated by the phosphate anions. The focus of structural analysis remains on the polyhedral connectivity, the formation of open frameworks, and the influence of templates on the resulting architecture. researchgate.netacs.orgcosteffectiveequipment.com

Hybrid Organic-Inorganic Frameworks Incorporating this compound

The integration of organic components into inorganic indium phosphate frameworks creates a class of materials known as hybrid organic-inorganic frameworks. These materials combine the structural stability and functionality of the inorganic phosphate network with the versatility and designability of organic chemistry. nih.gov The In(III) cation is particularly suitable for forming these structures due to its strong coordination with oxygen atoms, leading to stable frameworks. sputtertargets.net

Role of Organic Linkers in Directing Structure and Properties

In hybrid indium phosphate materials, organic molecules act as more than just passive templates; they become integral, covalently bonded components of the framework, known as linkers. These organic linkers, often containing carboxylate or phosphonate (B1237965) groups, bridge between indium centers, dictating the dimensionality, topology, and porosity of the final structure. nih.govsputtertargets.net

The geometry, length, and functionality of the organic linker are critical parameters that researchers can tune to control the framework's architecture. For example, rigid linkers can lead to robust, porous structures, while flexible linkers might result in dynamic frameworks that can respond to external stimuli. The organic component can also impart specific properties to the material, such as luminescence or catalytic activity. sputtertargets.net The design and synthesis of these crystalline hybrid materials are an intensive area of research, as the incorporation of organic species presents challenges in achieving high stability against stimuli like temperature, water, and pH. nih.gov

Supramolecular Interactions and Self-Assembly in Hybrid InPO₄ Materials

The formation of hybrid indium phosphate frameworks is a complex self-assembly process governed by a combination of strong covalent bonds and weaker supramolecular interactions. While the In-O-P and In-O-C (from organic linkers) bonds form the robust backbone of the framework, non-covalent forces play a crucial role in guiding the arrangement of the components into an ordered, crystalline structure.

These critical supramolecular interactions include:

π-π Stacking: When aromatic organic linkers are used, π-π stacking interactions between the aromatic rings can provide additional stability and influence the electronic properties of the material.

The interplay of these non-covalent interactions, along with the coordination preferences of the indium ion, guides the spontaneous organization of the molecular building blocks into the final, thermodynamically stable hybrid material. Understanding and controlling these interactions is key to the rational design of new functional hybrid materials.

Computational and Theoretical Studies on Indium Iii Phosphate

First-Principles Calculations for Electronic Structure and Bonding

First-principles calculations are a cornerstone of modern materials science, enabling the prediction of material behavior without empirical parameters. For Indium(III) Phosphate (B84403), these calculations have been crucial in elucidating its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. escholarship.org DFT has been successfully applied to InPO4 to understand its properties and to interpret experimental data. For instance, ab initio calculations have been used to analyze core-level shifts in X-ray photoelectron spectroscopy (XPS), providing a theoretical basis for understanding the bonding environment at InPO4 interfaces. researchgate.netresearchgate.net

State-of-the-art calculations for InPO4 combine DFT with the Bethe-Salpeter equation (BSE) to accurately model X-ray absorption near-edge structure (XANES) spectra. escholarship.orgacs.org This approach helps to connect the spectral fingerprints of the material directly to its electronic structure. escholarship.org DFT calculations have also been instrumental in studying the formation of novel, dimensionally confined materials, such as 2D InPO4, formed by the intercalation of phosphorus pentoxide at graphene-substrate interfaces. nih.govacs.org In these studies, the Perdew–Burke–Ernzerhof (PBE) implementation of the generalized gradient approximation for the exchange-correlation potential is commonly employed. acs.org

The band structure and density of states (DOS) are critical for describing a material's electronic properties, such as its electrical conductivity and optical behavior. Calculations have confirmed that InPO4 is a wide-bandgap insulator, with a reported band gap (Eg) of 4.5 eV. nih.govacs.org

The partial density of states (pDOS) for InPO4 has been calculated using DFT, shedding light on the contributions of different atomic orbitals to the electronic structure. acs.org These calculations reveal the influence of phosphorus-oxygen hybridization on the material's properties. escholarship.org Such theoretical spectra, derived from DOS calculations, are vital for interpreting experimental results from techniques like X-ray emission spectroscopy (XES) and XANES, as they provide a direct link between observed spectral features and the underlying electronic transitions. escholarship.orgacs.org The parameters used in these calculations are highly specific to ensure accuracy. acs.orgacs.org

Computational Parameters for pDOS Calculation of InPO4
ParameterValue/MethodReference
FrameworkDensity Functional Theory (DFT) acs.org
Exchange-Correlation FunctionalPerdew–Burke–Ernzerhof (PBE) acs.org
Brillouin Zone Sampling4 × 4 × 4 k-point grid acs.orgacs.org
Plane-Wave Cutoff Parameter (RMT × GMAX)7 acs.org
Muffin-Tin Radius (In)2.580 bohr acs.org
Muffin-Tin Radius (P)1.470 bohr acs.org
Muffin-Tin Radius (O)1.370 bohr acs.org

Prediction of Structural and Thermodynamic Properties of InPO4

Theoretical calculations are essential for predicting the stable crystal structures and thermodynamic properties of materials under various conditions.

A fundamental step in any first-principles study is the optimization of the crystal structure. This process involves calculating the total energy of the system for various lattice parameters and atomic positions to find the configuration with the minimum energy. This ground-state structure corresponds to the material's equilibrium volume and theoretical lattice parameters. For InPO4, which is known to crystallize in the CrVO4 structure type, this optimization is a prerequisite for accurate calculations of its electronic and thermodynamic properties. uclouvain.be This structural relaxation ensures that all subsequent property calculations are performed on the most stable atomic arrangement.

The thermodynamic stability of a compound and its various polymorphs can be predicted by calculating their formation energies. The formation energy is the energy change when a compound is formed from its constituent elements or other precursor compounds. DFT is a widely used method for calculating these energies. arxiv.org By comparing the formation energies of different crystal structures, researchers can predict the most stable phase under given conditions of temperature and pressure. This methodology is crucial for understanding the phase diagrams and synthesizability of materials. For example, similar computational approaches have been used to determine the stability of various rare-earth orthophosphates, which are analogous to InPO4. arxiv.org While specific phase stability diagrams for InPO4 are not extensively detailed, experimental observations note the volatile nature of InPO4 at high temperatures during synthesis, highlighting the importance of understanding its thermodynamic stability. arxiv.org

Modeling of Defects, Doping, and Impurity Effects in InPO4 Matrices

The electronic and optical properties of semiconductor and insulator materials are highly sensitive to the presence of defects, dopants, and impurities. Computational modeling provides a powerful tool to understand these effects at the atomic level.

The standard theoretical approach involves creating a supercell of the host material (InPO4) and introducing a defect, which could be a vacancy (an atom is removed), an interstitial (an atom is placed in a non-lattice site), or a substitutional dopant (a host atom is replaced by a foreign atom). fjnu.edu.cnalzahra.ac.ir The geometry of this supercell is then relaxed, and the formation energy of the defect is calculated. The formation energy determines the concentration of a particular defect under thermodynamic equilibrium.

These calculations can predict whether a chosen dopant will be energetically favorable and how it will alter the electronic structure of the InPO4 matrix. fjnu.edu.cn For instance, doping can introduce new energy levels within the band gap, which can significantly modify the material's conductivity. researchgate.net While specific studies modeling defects within the bulk InPO4 lattice are not widely available, the established methodologies used for other phosphate materials, such as LiFePO4, demonstrate the capability of first-principles calculations to investigate the structural and electronic consequences of doping and defect formation. fjnu.edu.cnresearchgate.net

Lack of Publicly Available Research on Specific Computational and Theoretical Studies of Indium(III) Phosphate

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific computational and theoretical research data corresponding to the outlined topics for this compound (InPO4). Extensive searches for peer-reviewed articles and studies focusing on oxygen vacancy formation, the influence of dopant ions on electronic and structural characteristics, and the simulation of optical and spectroscopic responses of InPO4 did not yield specific results.

The requested article sections are:

Simulation of Optical and Spectroscopic Responses of InPO4

While there is a substantial body of research on related indium compounds, such as Indium Phosphide (B1233454) (InP) and Indium Oxide (In₂O₃), this information is not directly applicable to this compound due to differences in chemical composition, crystal structure, and physicochemical properties. Adhering to strict scientific accuracy and the specific focus of the request, data from these related but distinct materials cannot be used to describe this compound.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific information for this compound at this time. Further computational and theoretical research would be required to provide the detailed findings necessary to address the specified topics.

Spectroscopic Characterization and Optical Phenomena in Indium Iii Phosphate Materials

Vibrational Spectroscopy for Bonding and Structural Insight

FTIR spectroscopy is a technique used to obtain an infrared spectrum of a material, which helps in identifying the functional groups present. wikipedia.orgyoutube.comlibretexts.org In the analysis of Indium(III) Phosphate (B84403), the FTIR spectrum is dominated by the vibrations of the phosphate (PO₄³⁻) tetrahedral ion. researchgate.net The formation of InPO₄ as a native oxide on indium phosphide (B1233454) (InP) surfaces has been identified by characteristic absorption peaks in the IR spectrum. researchgate.net

The primary vibrational modes of the PO₄³⁻ group are well-defined and appear in specific regions of the infrared spectrum. These modes include symmetric and asymmetric stretching and bending vibrations. researchgate.netresearchgate.net Research on related phosphate-containing materials shows that the strong asymmetric stretching (ν₃) and symmetric stretching (ν₁) modes of the P-O bonds are typically observed in the 900-1200 cm⁻¹ region. researchgate.netresearchgate.net The bending modes (ν₄ and ν₂) appear at lower wavenumbers. researchgate.net

Specific research has identified peaks at 1059 cm⁻¹ and 1025 cm⁻¹ as being related to the formation of InPO₄. researchgate.net These peaks fall within the expected range for the P-O stretching vibrations of the phosphate group. The precise positions and shapes of these peaks can be influenced by factors such as crystallinity, hydration state, and the local coordination environment of the phosphate ions within the InPO₄ structure.

Table 1: Characteristic FTIR Vibrational Modes for Phosphate Groups This table is interactive. Users can sort columns by clicking on the headers.

Vibrational Mode Description Typical Wavenumber Range (cm⁻¹) Reference
ν₁ Symmetric P-O Stretch ~960 researchgate.netnih.gov
ν₂ O-P-O Bending ~470 researchgate.net
ν₃ Asymmetric P-O Stretch 1000 - 1100 researchgate.netresearchgate.net

Note: The exact wavenumbers can vary depending on the specific crystal structure and sample preparation.

Raman spectroscopy provides complementary information to FTIR, offering insights into the lattice dynamics and phonon modes of crystalline materials. While direct Raman studies on bulk InPO₄ are not extensively detailed in the provided search results, analysis of the closely related Indium Phosphide (InP) and the phosphate group in other compounds provides a strong basis for understanding.

In crystalline solids, atomic vibrations are quantized as phonons. Studies on wurtzite (WZ) phase InP nanowires have identified several key optical phonon modes using Raman scattering, including A₁(TO), E₂h, and E₁(TO) modes. aip.org The frequencies of these modes are sensitive to the crystal structure and symmetry. aip.org The investigation of phonon modes is crucial for understanding thermal properties and electron-phonon interactions within the material. aip.org

For the phosphate component, Raman studies on apatite minerals show a strong, sharp peak for the symmetric stretching (ν₁) mode of the PO₄³⁻ ion around 960 cm⁻¹. nih.gov The asymmetric stretching (ν₃) and the bending modes (ν₂ and ν₄) are also observable, though their appearance can be more complex and sensitive to carbonate substitution and local symmetry. nih.gov It is expected that InPO₄ would exhibit similar characteristic Raman peaks related to the internal vibrations of the phosphate tetrahedra, along with lower-frequency peaks corresponding to lattice phonons involving the motion of both indium cations and phosphate anions.

Table 2: Experimentally Observed Raman Phonon Modes in Wurtzite Indium Phosphide (InP) This table is interactive. Users can sort columns by clicking on the headers.

Phonon Mode Frequency (cm⁻¹) Symmetry
A₁(TO) 302.3 A₁
E₂h 305.2 E₂

Source: Adapted from experimental data on wurtzite InP nanowires. aip.org

Electronic Absorption and Emission Spectroscopy of InPO₄ Compounds

The optical properties of InPO₄ are governed by its electronic structure, which can be probed using absorption and emission spectroscopy. These techniques reveal information about electronic transitions, band structure, and defect states that can lead to luminescence.

The electronic absorption characteristics of a semiconductor are fundamentally linked to its band gap—the energy difference between the valence band and the conduction band. For the related material, indium phosphide (InP), the direct band gap is approximately 1.34 eV at room temperature. nih.govwikipedia.org This means it strongly absorbs photons with energies equal to or greater than its band gap.

Studies on InP have shown distinct absorption peaks at higher photon energies, specifically around 3.2 eV and 5.0 eV, which are related to transitions at critical points in the electronic band structure. gunma-u.ac.jp The absorption coefficient can be significantly influenced by an applied electric field, a phenomenon known as the Franz-Keldysh effect, which effectively narrows the bandgap and increases absorption for photons with energies slightly below the nominal band gap. spiedigitallibrary.org While InPO₄ is an oxide and is expected to have a wider band gap than InP, the principles of electronic transitions from the valence band to the conduction band still apply. The presence of native oxides like InPO₄ on InP surfaces can alter the electronic properties and introduce new states. researchgate.net

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. This process provides valuable information about the electronic states and recombination pathways within the material.

Research on sulfur-doped InP has identified a broad emission band in the visible region centered at approximately 575 nm, which is perceived as green emission. researchgate.net This band can be further resolved into two distinct bands at ~558 nm and ~672 nm (yellow emission). researchgate.net The photoluminescence of InP quantum dots can also be tuned, with emission maxima reported around 400-430 nm. researchgate.net The luminescence mechanisms often involve recombination of charge carriers at defect sites, surface states, or dopant-related energy levels within the band gap.

Table 3: Reported Photoluminescence (PL) Bands in InP and Related Oxide Systems This table is interactive. Users can sort columns by clicking on the headers.

Material System Emission Peak/Range (nm) Attributed Cause Reference
Porous InP with native oxides 440 - 460 Surface oxides (e.g., InPO₄) nuczu.edu.ua
Porous InP 500 - 800 Nanocrystallites nuczu.edu.ua
Sulfur-doped InP ~575 (broad) Defect/dopant levels researchgate.net
Sulfur-doped InP (deconvoluted) ~558 and ~672 Defect/dopant levels researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Local Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. wikipedia.org For Indium(III) Phosphate, both ³¹P and ¹¹⁵In NMR can provide detailed structural information.

³¹P NMR: The phosphorus-31 nucleus has a spin of 1/2 and a 100% natural abundance, making it a highly suitable nucleus for NMR studies. wikipedia.org The chemical shift of ³¹P is highly sensitive to its chemical environment, including its bonding and protonation state. wikipedia.orgchemrxiv.org In phosphate compounds, the ³¹P chemical shift can distinguish between terminal and bridging phosphate groups and is influenced by the electronegativity of neighboring atoms. nih.gov The chemical shifts are typically referenced to 85% phosphoric acid. wikipedia.org For InPO₄, a single sharp resonance would be expected in the ³¹P NMR spectrum under conditions of proton decoupling, with its specific chemical shift providing information about the electronic environment around the phosphorus atom as dictated by the In-O-P bonds.

¹¹⁵In NMR: The indium-115 (B77298) nucleus is also NMR active, with a high natural abundance of 95.7%. huji.ac.il However, it is a quadrupolar nucleus (spin 9/2), which means it interacts with local electric field gradients. huji.ac.ilresearchgate.net This interaction typically leads to very broad NMR signals, often requiring specialized solid-state NMR techniques and high magnetic fields for detection. researchgate.netrsc.org Despite this challenge, ¹¹⁵In NMR can provide unique insights into the local symmetry of the indium site. The quadrupolar coupling constant (Cₒ), derived from the spectra, is a direct measure of the magnitude of the electric field gradient and is highly sensitive to distortions from a perfect cubic symmetry around the indium nucleus. rsc.orgnih.gov Studies on various indium compounds have reported Cₒ values ranging from a few MHz to over 200 MHz, reflecting a wide variety of local coordination environments. rsc.orgnih.gov

Solid-State ³¹P NMR for Phosphate Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For this compound, ³¹P NMR provides specific insights into the structure and bonding of the phosphate anions. The phosphorus nucleus (³¹P) has a nuclear spin of I = ½, which results in sharp resonance lines and makes it a highly sensitive probe for NMR studies.

In solid-state ³¹P NMR, key parameters extracted from the spectra, such as the isotropic chemical shift (δiso) and the chemical shift anisotropy (CSA), are correlated with the local environment of the phosphorus atoms. The isotropic chemical shift is particularly sensitive to the nature of the cation and the type of phosphate group. For orthophosphates, there is a distinct correlation between the ³¹P isotropic chemical shift and the specific phosphate group present, such as (PO₄)³⁻, (HPO₄)²⁻, or (H₂PO₄)⁻. This allows for the identification of different protonation states or coordination environments of the phosphate tetrahedra within the material.

Research has established correlations between NMR parameters and structural features of the phosphate group. For instance, the chemical shift anisotropy has been shown to vary with the P-O bond length and the deviation of the O-P-O bond angle from the ideal tetrahedral angle. The isotropic chemical shift can also be influenced by the charge (Z) and radius (r) of the cation (in this case, In³⁺), providing information about the interaction between the indium cations and the phosphate anions. In the context of indium phosphide (InP), a related material, the ³¹P NMR linewidth is dominated by scalar, electron-coupled (J) interactions with the indium nuclei. A similar interaction would be expected in this compound, influencing the spectral features.

The typical chemical shift ranges for various phosphate species are well-documented, allowing for the identification of different phosphate environments within a sample. For instance, the presence of surface defects or different crystalline phases in an this compound sample could be identified by the appearance of distinct peaks in the ³¹P NMR spectrum.

Phosphate Group TypeTypical ³¹P Isotropic Chemical Shift (δ) Range (ppm)
(PO₄)³⁻Around -30
(HPO₄)²⁻Around -20
(H₂PO₄)⁻Around -10
Pyrophosphates10 to -10
Phosphate monoesters10 to -10
Phosphate diesters10 to -10

Note: Chemical shifts are relative to 85% H₃PO₄. Values are approximate and can vary based on the specific chemical environment.

Indium-Based NMR for Coordination Sphere Analysis

Indium has two NMR-active nuclei, ¹¹³In and ¹¹⁵In, both with a nuclear spin of I = ⁹/₂. Due to its higher natural abundance (95.71%) and slightly higher sensitivity, ¹¹⁵In is the preferred nucleus for NMR studies. As a quadrupolar nucleus, the ¹¹⁵In NMR signal is highly sensitive to the symmetry of the local electronic environment. The interaction of the nuclear electric quadrupole moment with the electric field gradient (EFG) at the nucleus provides detailed information about the coordination sphere of the indium atom.

Solid-state ¹¹⁵In NMR is a powerful tool for characterizing the local environment of indium sites in materials like this compound. The key NMR parameters derived from the spectra are the quadrupolar coupling constant (Cq) and the asymmetry parameter (η), which are directly related to the magnitude and symmetry of the EFG tensor. These parameters are very sensitive to the number of ligands, their nature, and their geometric arrangement around the indium center. For example, a more symmetric coordination environment (like a perfect octahedron) will result in a smaller Cq value, while distorted or lower-symmetry environments lead to larger Cq values.

The ¹¹⁵In chemical shift is another important parameter that provides information about the electronic shielding around the indium nucleus. In studies of various indium(III) complexes, the chemical shielding has been shown to be sensitive to the nature of the coordinated ligands. For instance, the shielding generally decreases as the electronegativity of the coordinated halide increases (I > Br > Cl). By analyzing the chemical shift and quadrupolar parameters, often with the aid of computational modeling, it is possible to obtain a detailed picture of the indium coordination sphere, including coordination number and local symmetry. The broad lineshapes often observed for quadrupolar nuclei like ¹¹⁵In can be challenging to acquire, but experiments at high magnetic fields facilitate these studies.

¹¹⁵In NMR ParameterStructural Information ProvidedTypical Range in Indium(III) Complexes
Quadrupolar Coupling Constant (Cq)Magnitude of the electric field gradient; sensitive to coordination symmetry.±1.25 to -166.0 MHz
Asymmetry Parameter (η)Symmetry of the electric field gradient (0 for axial symmetry).0 to 1
Isotropic Chemical Shift (δiso)Electronic shielding; sensitive to ligand type and coordination number.Varies widely based on coordination
Magnetic Shielding AnisotropyAnisotropy of the electronic shielding.85 ± 15 to 550 ± 60 ppm

Note: The ranges are based on studies of various indium(III) coordination complexes and may vary for this compound.

X-ray Spectroscopic Techniques for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is used to analyze the surface chemistry, identifying the oxidation states of indium and phosphorus and detecting surface contaminants or oxide layers.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, the In 3d and P 2p core levels are of primary interest. The In 3d spectrum shows two peaks, In 3d₅/₂ and In 3d₃/₂, due to spin-orbit coupling. For InP, these peaks are found at approximately 444.3 eV and 451.9 eV, respectively. The P 2p spectrum also shows a doublet, P 2p₃/₂ and P 2p₁/₂, which appear around 128.2 eV and 129.1 eV in InP.

The formation of this compound on the surface leads to a shift in these binding energies to higher values, indicative of an increase in the oxidation state. Peaks corresponding to oxidized phosphorus, such as in InPO₄, are observed at higher binding energies, typically in the range of 132-135 eV for the P 2p level. Similarly, oxidized indium species also show a shift to higher binding energies.

However, analyzing indium compounds can be challenging because the binding energy shifts for the In 3d core level between different chemical states can be very small. To overcome this, the X-ray induced In MNN Auger peaks can be analyzed. The kinetic energy of these Auger electrons provides a more sensitive probe of the indium chemical state, and the modified Auger parameter (the sum of the In 3d₅/₂ binding energy and the In M₄N₄,₅N₄,₅ Auger kinetic energy) is a powerful tool for distinguishing between different indium species, including InPO₄.

Core Level / Auger PeakChemical SpeciesApproximate Binding Energy (eV)
In 3d₅/₂InP444.3
In 3d₅/₂Oxidized In (e.g., InPO₄)~445.3 - 445.8
P 2p₃/₂InP128.2
P 2pOxidized P (e.g., InPO₄)~133 - 135
In M₄N₄,₅N₄,₅ (Kinetic Energy)InPO₄~402.9

Note: Binding energies can vary slightly depending on instrument calibration and charge correction. The In MNN value is a kinetic energy.

X-ray Absorption and Emission Spectroscopy for Electronic Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques used to investigate the electronic structure of materials. They provide information about the unoccupied and occupied electronic states, respectively, making them highly suitable for characterizing the bonding and electronic properties of this compound.

X-ray Absorption Near Edge Structure (XANES), a part of the XAS spectrum, involves the excitation of a core electron to unoccupied states. By tuning the incident X-ray energy across an absorption edge of an element (e.g., the In K-edge or P K-edge), a spectrum is generated that is sensitive to the oxidation state, coordination chemistry, and local geometry of the absorbing atom. For instance, the In K-edge XAS of indium compounds probes the transition of 1s electrons to unoccupied p-like states (e.g., 5p levels in indium), providing insight into the unoccupied conduction band states. Similarly, P K-edge and L₂,₃-edge XANES can be used to study the unoccupied states of phosphorus in different chemical environments, with shifts in the absorption edge position correlating with the nature of the surrounding ligands (i.e., In and O in InPO₄).

X-ray Emission Spectroscopy (XES) is a complementary technique that probes the occupied electronic states. In XES, a core hole is created by an incident X-ray, and the subsequent radiative decay of an electron from a higher-energy level to fill this core hole is measured. The energy of the emitted photon corresponds to the energy difference between the two electronic levels. XES is particularly useful for identifying the character of the valence orbitals (e.g., which atomic orbitals contribute to the valence band). It can be used to study the speciation of phosphorus, for example, by distinguishing between phosphide and oxidized phosphate species at surfaces or interfaces. Together, XANES and XES provide a comprehensive picture of the electronic band structure of this compound, detailing both the unoccupied (conduction band) and occupied (valence band) states.

Defect Engineering and Chemical Modification Strategies for Indium Iii Phosphate Functionality

Doping with Transition Metals and Rare Earth Elements

Doping InP with transition metals and rare-earth elements is a powerful technique to modify its optoelectronic properties, making it suitable for applications in lasers, amplifiers, and specialized sensors. itn.ptwpmucdn.com These dopants introduce new energy levels within the band gap of the host material, enabling distinct optical transitions. itn.pt

The introduction of rare-earth ions into a phosphate-based host significantly alters its optical properties. nih.gov Phosphate (B84403) materials are excellent hosts because they are typically transparent in the UV-vis spectrum, allowing the characteristic optical properties of the dopant ions to dominate. nih.gov

When rare-earth ions like Erbium (Er³⁺) or Neodymium (Nd³⁺) are incorporated into a lead-indium phosphate glass, they give rise to distinct fluorescence emissions. osti.govresearchgate.netcapes.gov.br For example, Nd³⁺-doped lead-indium phosphate glass exhibits strong fluorescence at specific near-infrared wavelengths. osti.govresearchgate.net Similarly, Er³⁺-doped glass shows intense infrared fluorescence around 1540 nm and also demonstrates efficient infrared-to-visible frequency up-conversion, emitting green and red light when pumped with an infrared laser. osti.govresearchgate.net

Ytterbium (Yb) is another important rare-earth dopant for InP. Due to the similar ionic sizes, Yb substitutes for indium in the lattice. itn.pt The excitation of the Yb³⁺ ion occurs through the recombination of an electron-hole pair from the InP host, a process that is key to the functioning of certain optoelectronic devices. itn.pt The choice of a wide bandgap host material is crucial, as it helps to reduce temperature-quenching effects that can diminish luminescence. itn.pt

DopantHost MaterialPump Wavelength (nm)Emission Wavelengths (nm)Observed Phenomenon
Nd³⁺ Lead-Indium Phosphate Glass-890, 1058, 1330Fluorescence Emission osti.govresearchgate.net
Er³⁺ Lead-Indium Phosphate Glass800530, 550, 670, ~1540Infrared-to-Visible Up-conversion and Infrared Fluorescence osti.govresearchgate.net
Yb³⁺ Indium Phosphide (B1233454) (InP)Host Excitation~1000Host-to-Ion Energy Transfer Luminescence itn.pt

This table summarizes the optical properties observed upon doping phosphate-based materials with specific rare-earth elements.

Catalytic Enhancement: The introduction of Indium(III) has been shown to improve the photocatalytic performance of silver phosphate (Ag₃PO₄). nih.govresearchgate.net Doping Ag₃PO₄ with indium enhances its ability to degrade organic dyes like methyl orange (MO) and auramine (B1663534) O (AO) under visible light. nih.govresearchgate.net The indium-doped samples show higher activity, particularly in acidic conditions, and exhibit excellent stability, maintaining high degradation efficiency over multiple cycles. nih.govresearchgate.net The presence of transition metal ions can act as electron scavengers, which facilitates charge separation and limits recombination, thereby improving photocatalytic activity. cambridge.org

CatalystTarget PollutantDegradation EfficiencyTime (min)
10% In-doped Ag₃PO₄Methyl Orange (MO)99%60
10% In-doped Ag₃PO₄Auramine O (AO)99%180

This table shows the enhanced photocatalytic performance of Indium(III)-doped silver phosphate in degrading toxic dyes. nih.govresearchgate.net

Ionic Conductivity Enhancement: Doping can also improve the movement of ions through a solid material, a critical property for solid-state batteries and other electrochemical devices. For example, doping lithium aluminum titanium phosphate (LATP) with indium has been investigated to enhance its ionic conductivity. researchgate.net The larger ionic radius of indium is hypothesized to increase the lattice volume, facilitating easier movement of lithium ions. researchgate.net In a different system, the incorporation of phosphate into the brownmillerite structure of Ba₂In₂O₅ was shown to disorder the oxygen vacancies, leading to an enhancement in oxide ion conductivity at lower temperatures and inducing significant proton conduction in wet atmospheres. rsc.org

Surface Functionalization and Hybrid Material Composites

Modifying the surface of indium phosphate and related materials, or incorporating them into composite structures, opens up a wide range of possibilities for creating advanced materials with tailored properties.

Surface Functionalization: This involves attaching specific molecules to the surface of a material to alter its properties, such as improving charge injection in electronic devices or enabling the attachment of nanoparticles. princeton.edu Organosilanes and phosphonic acids are commonly used for this purpose on oxide surfaces like indium tin oxide (ITO), a material closely related to InP. princeton.edunih.gov For instance, bonding a monolayer of a π-conjugated organic semiconductor via a phosphonate (B1237965) group to an ITO surface, and subsequently doping it, can dramatically reduce the barrier for hole injection, increasing device efficiency by orders of magnitude. princeton.edu This approach is applicable to virtually any oxide surface and allows for precise control over interfacial electronic properties. princeton.edu

Hybrid Material Composites: These materials combine two or more distinct components, often an organic polymer and an inorganic material like a phosphate, to achieve properties that are superior to the individual constituents. nih.gov For example, aluminum phosphate-hybrid materials have been created by reacting aluminum oxide hydroxide (B78521) with organophosphoric acids. nih.gov These hybrids can then be mixed with an epoxy resin to create polymer composites. nih.gov The inorganic phosphate component can enhance thermal properties and provide flame retardancy. nih.govresearchgate.net Layered metal phosphates, such as zirconium phosphate, serve as versatile platforms for creating organic-inorganic hybrids. scispace.com By placing organic molecules between the inorganic layers, new materials can be designed for applications ranging from molecular recognition to drug confinement. scispace.com

Advanced Applications and Performance of Indium Iii Phosphate Based Materials

Solid Electrolytes and Ion-Conducting Materials

The development of safe and efficient solid-state batteries relies on the discovery of solid electrolytes with high ionic conductivity. Indium(III) phosphate (B84403) is a component in materials that show promise for facilitating ion transport, particularly for lithium and protons.

Indium(III) ions have been successfully used as a dopant to enhance the performance of lithium-ion conducting solid electrolytes. Specifically, in materials with a NASICON (Na Super Ionic Conductor) structure, the introduction of indium can improve both ionic conductivity and electrochemical stability.

Researchers have investigated the effects of doping Li1.3Al0.3Ti1.7(PO4)3 (LATP), a known solid electrolyte, with indium. In one study, various amounts of indium were substituted at the titanium site to create Li1.3Al0.3InxTi1.7-x(PO4)3 (LAITP). It was hypothesized that the larger ionic radius of In3+ compared to Ti4+ would expand the lattice volume, thereby increasing ionic conductivity. researchgate.net

The experimental results confirmed that doping with indium enhanced the material's properties. A composition with 12 wt.% indium doping (LAITP-0.12) exhibited a uniform cube-like morphology, excellent crystallinity, and a high compacted density. researchgate.net Crucially, this indium-doped material showed a significant improvement in ionic conductivity and stability, making it a more viable candidate for all-solid-state lithium-ion batteries. researchgate.net

Table 1: Ionic Conductivity of Indium-Doped LATP Solid Electrolytes
Material CompositionIonic Conductivity at 30 °C (S cm⁻¹)Compacted Density (g cm⁻³)
Li1.3Al0.3Ti1.7(PO4)3 (LATP)Data not specified in sourceLower than doped sample
Li1.3Al0.3In0.12Ti1.58(PO4)3 (LAITP-0.12)1.779 × 10⁻⁴2.239

Data sourced from research on indium-doped LATP solid electrolytes. researchgate.net

Beyond lithium ions, indium phosphate-containing materials have demonstrated conductivity for other ions, notably protons (H+). This is particularly relevant for applications such as intermediate temperature fuel cells.

Studies on indium-doped tin pyrophosphates have shown that the method of preparation significantly impacts proton conductivity. A synthesis route using metal oxides and excess phosphoric acid produced crystalline phosphate particles with a phosphorus-rich amorphous phase at the grain boundaries. This amorphous phase was found to be crucial for facilitating high proton conductivity, achieving values above 2.5 × 10⁻² S cm⁻¹ at temperatures above 120 °C. dtu.dk The presence of indium in the pyrophosphate structure contributes to this stable, high-conductivity performance. The amorphous layer hydrolyzes in a moist atmosphere, which aids in the transport of protons. dtu.dk

Catalysis and Photocatalysis in Environmental and Chemical Processes

Indium(III) phosphate-based materials are effective catalysts and photocatalysts, capable of driving chemical reactions for environmental cleanup and chemical detection.

The photocatalytic properties of materials can be significantly enhanced by incorporating Indium(III) ions. While pure this compound is not commonly cited as a primary photocatalyst, its role as a dopant in other phosphate-based photocatalysts, such as silver phosphate (Ag3PO4), is well-documented for the degradation of organic dyes under visible light.

In a study on Indium(III)-doped Ag3PO4, catalysts with varying percentages of indium were synthesized and tested for their ability to degrade methyl orange (MO) and auramine (B1663534) O (AO) dyes. The results showed that the indium-doped samples were more active than pure silver phosphate, particularly in acidic conditions. nih.gov A catalyst containing 10% indium-doped silver phosphate demonstrated the highest activity, achieving 99% degradation of methyl orange in 60 minutes and auramine O in 180 minutes. nih.gov The presence of In3+ ions helps to stabilize the Ag3PO4 structure and improves its photocatalytic efficiency and recyclability. nih.govresearchgate.net Another study demonstrated that an indium-porphyrin based metal-organic framework (MOF) could degrade 99.07% of Rhodamine B in just 20 minutes under visible light, showcasing the potent catalytic activity of indium centers in organized structures. rsc.org

Table 2: Photocatalytic Degradation Efficiency of Indium(III)-Doped Silver Phosphate
CatalystTarget DyeDegradation Time (min)Degradation Efficiency (%)
10% In-Ag3PO4Methyl Orange (MO)6099
Auramine O (AO)18099

Data from a study on the visible light photocatalytic activity of In(III)-doped Ag3PO4. nih.gov

Indium phosphate is a key component in the development of highly sensitive biosensors. A notable application is in a microfluidic biosensor designed for the detection of dopamine (B1211576), a critical neurotransmitter. This sensor utilizes a hybrid material composed of an indium phosphate and polyaniline nanointerface.

This advanced biosensor demonstrates exceptional performance, with a linear dynamic sensing range from 10⁻¹⁸ to 10⁻¹¹ M and a limit of detection (LOD) as low as 1.83 × 10⁻¹⁹ M. rsc.org Beyond its high sensitivity, the sensor exhibits good selectivity for dopamine and remarkable stability, remaining effective for over 1000 cycles. rsc.org The reliability of this indium phosphate-based platform has been validated using neuro-2A cells, underscoring its potential for practical applications in clinical diagnostics and biomedical research. rsc.org While research has also been conducted on Indium Phosphide (B1233454) (InP) for detecting phytopathogens nih.gov, the indium phosphate-polyaniline system provides a direct example of the utility of the phosphate compound in advanced biosensing.

Optical and Luminescent Materials for Advanced Devices

The optical properties of indium-containing phosphate materials are being explored for applications in solid-state lighting and displays. Research has shown that indium ions within a phosphate glass matrix can form luminescent centers.

A study on indium-doped zinc phosphate glasses revealed that metastable monovalent indium (In+) species are responsible for observed photoluminescence (PL). researchgate.net These In+ centers, which have a 5s² electron configuration, give rise to three absorption bands in the UV region. The emission decay time is on the order of microseconds, which suggests that the light emission occurs from an excited triplet state. researchgate.net X-ray absorption analysis indicated that these luminescent In+ ions have shorter indium-oxygen bond distances and lower coordination numbers compared to the more common In3+ in indium(III) oxide. researchgate.net This valence control of indium within a phosphate glass network is a key factor in functionalizing the material for optical applications. While much of the research in this area focuses on Indium Phosphide (InP) quantum dots nuczu.edu.ua, the investigation into In+ centers in phosphate glasses highlights a distinct path for creating novel phosphors. researchgate.net

Table 3: Luminescence Properties of In⁺ Centers in Zinc Phosphate Glass
PropertyObservationAttributed Transition
Absorption BandsUV Region1S03P1, 1S03P2, 1S01P1
Emission DecayMicrosecond (µs) rangeRadiative relaxation from triplet excited state

Data derived from a study on the photoluminescence of monovalent indium centers in phosphate glass. researchgate.net

Phosphor Development and Luminescent Converters

This compound (InP) has emerged as a significant material in the development of advanced phosphors, primarily in the form of colloidal quantum dots (QDs). acs.org These InP-based QDs are at the forefront of research for next-generation displays and energy-efficient solid-state lighting, offering a viable alternative to traditional cadmium-based quantum dots. acs.orgresearchgate.netbohrium.com The key advantage of InP QDs lies in their tunable photoluminescence, allowing for the emission of various colors from a single material by controlling the particle size. youtube.com

Research has focused on enhancing the luminescent properties of InP QDs, such as their quantum yield (QY) and the narrowness of their emission spectra, which are critical for achieving high color purity in displays. researchgate.net Significant progress has been made in synthesizing InP core/shell QDs with high quantum yields (over 95%) and narrow full-width at half-maximum (FWHM) in the mid-30 nm range for a wide array of wavelengths. researchgate.net The synthesis of these materials has been a complex area of study, with a focus on understanding the mechanisms of precursor conversion, nucleation, and growth to control the size and properties of the resulting quantum dots. acs.org

The performance of InP QDs as phosphors is heavily influenced by their surface chemistry. Facile oxidation of the InP core can create surface defects that act as trap states, reducing luminescence efficiency and broadening the emission spectra. researchgate.net To mitigate these issues, core-shell structures, such as InP/ZnS, are commonly fabricated. nanografi.com The shell passivates the core's surface, protecting it from oxidation and enhancing its optical properties and stability. bohrium.com Recent strategies have also explored the use of group 2 and 3 metal-derived ligands to passivate the surface of core-only InP QDs, achieving luminescence efficiencies of over 90%. nih.gov

In practical applications, InP QDs are utilized as down-conversion phosphors in light-emitting diodes (LEDs). youtube.com They absorb higher-energy light, typically from a blue or near-ultraviolet LED, and re-emit it at a lower energy (longer wavelength) in the visible spectrum. youtube.com This allows for the creation of white light with a high color rendering index and improved energy efficiency. youtube.com The tunable nature of InP QDs enables the production of pure and vibrant colors, which is essential for advanced display technologies. youtube.com

Table 1: Optical Properties of InP Core/Shell Quantum Dots
Wavelength RangeQuantum Yield (QY)Full-Width at Half-Maximum (FWHM)Reference
Green to Red> 95%mid-30 nm researchgate.net

Integration in Specialized Glass Systems for Photonics and Lasers

This compound plays a role in the formulation of specialized glass systems for applications in photonics and lasers, particularly in lead-indium-phosphate glasses. aip.org These ternary glass systems have been developed for their unique physical, chemical, and optical characteristics, which make them suitable for optical devices operating in both the visible and infrared spectral regions. aip.org A key feature of these glasses is their ability to readily dissolve rare-earth ions, which are the active components in many laser systems. aip.org

The composition of these glasses, for example, a lead-indium-phosphate glass, is prepared by reacting lead pyrophosphate (Pb₂P₂O₇) with indium oxide (In₂O₃). aip.org This glass matrix serves as a host for various rare-earth ions, such as Neodymium (Nd³⁺) and Erbium (Er³⁺), to create active media for lasers and optical amplifiers. aip.org The presence of indium in the glass structure influences the local ligand field around the dopant ions, which in turn affects their optical absorption and emission cross-sections, fluorescence decay, and quantum efficiency. aip.org

Judd-Ofelt analysis has been employed to evaluate the potential of rare-earth-doped lead-indium-phosphate glasses as laser and amplifier materials. aip.org This analysis provides phenomenological parameters (Ω₂, Ω₄, and Ω₆) that are related to the local structure and bonding in the vicinity of the rare-earth ion. These parameters are crucial for predicting the performance of the material in photonic devices. aip.org For Nd³⁺-doped lead-indium-phosphate glass, fluorescence emission lines have been observed at 890, 1058, and 1330 nm. researchgate.net In Er³⁺-doped versions, highly efficient infrared-to-visible frequency up-conversion has been demonstrated, with emissions at 530, 550, and 670 nm, alongside an intense infrared fluorescence at approximately 1540 nm when pumped with 800 nm radiation. researchgate.net

Furthermore, research has explored the photoluminescent properties of monovalent indium (In⁺) centers within phosphate glasses. researchgate.net By controlling the valence state of indium, it is possible to create luminescence characteristic of ns²-type emission centers. researchgate.net These In⁺ centers exhibit distinct absorption bands in the UV region, corresponding to forbidden and allowed electronic transitions, which can be excited to produce photoluminescence. researchgate.net The ability to tune the local coordination field in the oxide glass allows for the design of glasses with specific luminescent properties. researchgate.net

Table 2: Observed Emission Wavelengths in Rare-Earth-Doped Lead-Indium-Phosphate Glasses
Dopant IonPump WavelengthEmission WavelengthsReference
Nd³⁺Not Specified890 nm, 1058 nm, 1330 nm researchgate.net
Er³⁺800 nm530 nm, 550 nm, 670 nm (up-conversion), ~1540 nm (infrared) researchgate.net

Future Research Directions and Sustainable Development of Indium Iii Phosphate Science

Rational Design of Novel InPO₄ Structures with Tailored Properties

The future of InPO₄ research lies in the ability to move beyond serendipitous discovery to the rational design of materials with predetermined functionalities. This involves a synergistic approach combining theoretical modeling and advanced synthesis techniques to control the crystal structure, morphology, and defect chemistry of InPO₄.

Theoretical and Computational Approaches: High-throughput screening based on first-principle calculations can be a powerful tool for discovering novel InPO₄ compositions with desirable electronic and optical properties. escholarship.org Computational models can predict the effects of dopants, defects, and crystal structure on the material's performance, guiding experimental efforts. escholarship.org For instance, density functional theory (DFT) calculations can be employed to understand the electronic band structure and predict the photocatalytic activity of different InPO₄ polymorphs or doped variants. acs.orgacs.org

Advanced Synthesis Methodologies: The synthesis method plays a crucial role in determining the morphology and, consequently, the properties of InPO₄ nanomaterials. mdpi.cominl.gov Future research will likely focus on refining and developing novel synthesis strategies to achieve precise control over particle size, shape, and dimensionality.

Hydrothermal and Solvothermal Synthesis: These methods offer excellent control over the crystallization process, enabling the synthesis of various InPO₄ nanostructures such as nanorods, nanosheets, and hierarchical architectures. rsc.org By systematically varying parameters like temperature, pH, and the type of solvent or surfactant, the morphology can be tailored to optimize properties for specific applications. rsc.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve the uniformity of the resulting nanoparticles. inl.gov

Green Synthesis Routes: The development of environmentally friendly synthesis methods using safer and more economical precursors is a key area of future research. acs.org For example, exploring the use of less hazardous phosphorus sources can reduce the environmental footprint of InPO₄ production. acs.org

The ability to control the morphology of InPO₄ at the nanoscale is critical for enhancing its performance in applications such as catalysis, sensing, and energy storage. mdpi.comnih.gov

Integration into Multi-component and Heterostructured Systems

To overcome the limitations of single-component materials and unlock new functionalities, the integration of InPO₄ into multi-component and heterostructured systems is a promising avenue for future research. mdpi.com The formation of heterojunctions can significantly enhance the separation efficiency of photogenerated charge carriers, a crucial factor for improving photocatalytic activity. mdpi.comresearchgate.net

Types of Heterostructures:

Type-II Heterojunctions: By carefully selecting a semiconductor with a suitable band alignment, a type-II heterojunction with InPO₄ can be constructed to facilitate the spatial separation of electrons and holes, thereby boosting photocatalytic efficiency. mdpi.com

S-Scheme Heterojunctions: This advanced heterojunction design not only promotes charge separation but also preserves the strong redox capabilities of the individual semiconductors. researchgate.net

Organic-Inorganic Hybrid Systems: The combination of InPO₄ with organic materials, such as conductive polymers or photosensitizers, can lead to novel hybrid materials with enhanced light absorption and charge transfer properties. nih.govrsc.orgrsc.org

Composite Materials: The incorporation of InPO₄ into various matrices can lead to composite materials with improved properties. For example, dispersing InPO₄ nanoparticles within a porous support could enhance their catalytic activity and stability. The development of organic-inorganic hybrid metal phosphates and phosphites has shown the potential for creating novel crystalline materials with interesting structures and properties. nih.govrsc.orgresearchgate.net

The rational design of InPO₄-based heterostructures and composites will be crucial for their application in areas such as solar energy conversion, environmental remediation, and advanced electronics.

In Situ Characterization Techniques for Dynamic Processes

A deeper understanding of the formation mechanisms and dynamic behavior of InPO₄ under operational conditions is essential for optimizing its synthesis and performance. In situ and operando characterization techniques, which allow for the real-time monitoring of materials during a process, are powerful tools for gaining these insights. aip.orgrsc.orgacs.org

Future research will increasingly rely on a suite of in situ techniques to study various aspects of InPO₄ science:

In Situ TechniqueInformation GainedPotential Application for InPO₄
X-ray Diffraction (XRD) Real-time monitoring of crystal structure evolution, phase transformations, and reaction kinetics.Studying the crystallization process of InPO₄ during hydrothermal synthesis to understand the formation mechanism of different polymorphs and morphologies. mpg.de
Spectroscopy (Raman, IR, UV-Vis) Tracking changes in chemical bonding, vibrational modes, and electronic transitions.Monitoring the adsorption of reactants and the formation of intermediates on the surface of InPO₄ catalysts during a photocatalytic reaction.
Electron Microscopy (TEM, SEM) Visualizing morphological changes, particle growth, and catalyst-support interactions at the nanoscale.Observing the growth of InPO₄ nanoparticles in real-time to understand the factors controlling their size and shape.
X-ray Photoelectron Spectroscopy (XPS) Probing the surface chemical composition and electronic states of elements.Investigating changes in the surface chemistry and oxidation states of InPO₄ during catalytic or electrochemical processes.

The data obtained from these in situ studies will provide invaluable feedback for the rational design of InPO₄ materials with improved properties and performance. ornl.gov

Environmental and Economic Considerations in InPO₄ Synthesis and Application

As InPO₄-based technologies move closer to commercialization, a comprehensive assessment of their environmental and economic sustainability becomes imperative. tuwien.atoapen.org This includes evaluating the entire life cycle of the material, from raw material extraction to end-of-life disposal or recycling.

Life Cycle Assessment (LCA): A cradle-to-gate or cradle-to-grave LCA can be used to quantify the environmental impacts associated with the production and use of InPO₄. researchgate.net Key factors to consider include:

Raw Material Extraction: The environmental impacts of mining and processing indium and phosphorus-containing minerals. oapen.org Indium is considered a critical raw material, and its sustainable sourcing is a major concern. cetjournal.it

Energy Consumption: The energy intensity of different synthesis methods. cetjournal.it

Waste Generation: The types and quantities of waste produced during synthesis and processing.

Toxicity: The potential toxicity of InPO₄ and its precursors to humans and the environment.

Economic Viability: The economic feasibility of InPO₄-based technologies will depend on several factors, including:

Cost of Raw Materials: The price of high-purity indium and phosphorus precursors can be a significant cost driver. Research into utilizing lower-cost and more abundant raw materials is crucial. researchgate.net

Synthesis Costs: The development of cost-effective and scalable synthesis methods is essential for commercial viability.

Recycling and Circular Economy: Establishing efficient processes for recycling indium from end-of-life products is critical for creating a circular economy and reducing reliance on primary raw materials.

By integrating environmental and economic considerations into the early stages of research and development, the sustainable advancement of InPO₄ science and technology can be ensured.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Indium(III) Phosphate in a laboratory setting?

  • Methodology : Hydrothermal synthesis is widely used, involving precursors such as indium oxide (In₂O₃), phosphoric acid (H₃PO₄), and potassium dihydrophosphate (KH₂PO₄) under controlled conditions (e.g., 200°C for 168 hours). Fluoride ions (e.g., HF) may act as mineralizing agents to enhance crystallinity .
  • Key considerations :

  • Stoichiometric ratios (e.g., K:P:F:In = 4.8:6.2:3:1) influence phase purity .
  • Post-synthesis washing with deionized water and ethanol removes unreacted impurities .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Primary techniques :

  • Powder X-ray diffraction (XRD) : Essential for phase identification and crystallinity validation. For example, XRD patterns matching reference data (e.g., ICDD database) confirm the absence of secondary phases like In₂O₃ or unreacted phosphates .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and hydration levels .
  • Elemental analysis (EA) : Validates stoichiometry via techniques like energy-dispersive X-ray spectroscopy (EDX) .

Q. What safety protocols are critical when handling this compound in research laboratories?

  • Hazard mitigation :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with fine powders, as indium compounds may exhibit carcinogenic and reproductive toxicity risks .
  • Storage in dry, ventilated environments prevents hydrolysis or unintended reactions with moisture .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when analyzing this compound structures?

  • Methodology :

  • Cross-validate XRD results with complementary techniques like neutron diffraction or pair distribution function (PDF) analysis to resolve ambiguities in atomic positions .
  • Compare experimental lattice parameters with computational models (e.g., density functional theory) to identify discrepancies in unit cell dimensions or symmetry .
    • Case study : Discrepancies in reported unit cell volumes for KIn(HPO₄)₂ were resolved by refining synthesis conditions to minimize fluoride incorporation .

Q. What strategies are effective in designing experiments to explore the electronic properties of this compound?

  • Experimental design :

  • Bandgap measurement : Use UV-Vis diffuse reflectance spectroscopy with Tauc plots to determine optical bandgap (e.g., ~3.2 eV for InPO₄) .
  • Doping studies : Introduce transition metals (e.g., Fe³⁺) via co-precipitation to modify conductivity and evaluate charge transport via impedance spectroscopy .
    • Data interpretation : Correlate electronic behavior with structural features (e.g., octahedral InO₆ distortion) using X-ray absorption near-edge structure (XANES) .

Q. How can researchers optimize hydrothermal synthesis parameters to achieve phase-pure this compound with tailored porosity?

  • Key variables :

  • Temperature and time : Higher temperatures (>200°C) favor dense phases, while moderate conditions (150–180°C) promote microporous frameworks .
  • Template agents : Organic amines (e.g., ethylene diamine) template channel structures, but residual carbon must be removed via calcination .
    • Validation : N₂ adsorption-desorption isotherms quantify surface area and pore size distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.